molecular formula C9H18N2O B1462672 1-(Oxan-4-yl)pyrrolidin-3-amine CAS No. 1153383-37-9

1-(Oxan-4-yl)pyrrolidin-3-amine

Cat. No.: B1462672
CAS No.: 1153383-37-9
M. Wt: 170.25 g/mol
InChI Key: ZFQDRISFVOYKQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yl)pyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of oxan-4-yl chloride with pyrrolidin-3-amine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1-(Oxan-4-yl)pyrrolidin-3-amine has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(Oxan-4-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as 1-(oxan-4-yl)methanamine and 1-(oxan-4-yl)ethan-1-amine. While these compounds share structural similarities, this compound is unique in its pyrrolidin-3-amine group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(oxan-4-yl)methanamine

  • 1-(oxan-4-yl)ethan-1-amine

  • 1-(oxan-4-yl)cyclopropyl)methanamine

Biological Activity

1-(Oxan-4-yl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H20_{20}N2_2O, with a molecular weight of approximately 171.25 g/mol. The compound features a pyrrolidine ring substituted with an oxan-4-yl group, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This compound can modulate biochemical pathways by binding to specific targets, leading to alterations in cellular processes such as signaling and gene expression. Interaction studies have shown that it can either inhibit or activate specific enzymes, influencing downstream biochemical pathways crucial for various physiological functions.

Biological Activity

This compound exhibits a range of biological activities:

  • Enzyme Modulation : The compound has been shown to interact with key enzymes involved in metabolic pathways, potentially affecting cell function and metabolism.
  • Receptor Binding : It can bind to various receptors, which may lead to therapeutic effects or adverse reactions depending on the target and context.

Case Studies and Research Findings

Research has highlighted the potential of this compound in drug development:

  • In Vitro Studies : Laboratory studies demonstrated that the compound influences cellular signaling pathways, particularly those associated with cancer growth inhibition . For instance, it was found to inhibit certain kinases involved in the PI3K-Akt pathway, which is often dysregulated in cancers.
  • Animal Models : Preliminary studies using animal models have indicated that this compound can modulate biomarkers related to cancer progression, suggesting its potential as an anticancer agent .
  • Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound possesses unique properties that may enhance its efficacy as a therapeutic agent. For example, compounds like pyrrolidine and oxan derivatives were noted for their varying biological activities based on structural modifications.

Potential Applications

Given its biological activity, this compound could have diverse applications:

  • Drug Development : Its ability to modulate key biochemical pathways makes it a promising candidate for developing new therapeutic agents targeting specific diseases, particularly cancers.
  • Research Tool : The compound may be utilized in research settings to study enzyme interactions and cellular mechanisms, providing insights into disease pathology and treatment strategies.

Properties

IUPAC Name

1-(oxan-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQDRISFVOYKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.